4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid
Description
4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid is a flexible aromatic dicarboxylic acid ligand with the molecular formula $ \text{C}{28}\text{H}{22}\text{O}_8 $. Its structure features two benzoic acid groups connected via a 1,4-phenylenebis(methylene)oxy linker, enabling diverse coordination modes in metal-organic frameworks (MOFs) and coordination polymers. The compound adopts an E configuration in its crystalline form, with a monoclinic space group $ C2/c $ and strong O–H···O hydrogen bonds contributing to its three-dimensional network . It is synthesized via solvothermal methods using dimethylformamide (DMF) as a solvent, yielding block crystals suitable for X-ray diffraction studies .
This ligand is prized in materials science for its ability to form robust MOFs with transition metals (e.g., Zn, Co, Cd), resulting in structures such as 2D sql networks or rare flu topologies with permanent porosity . Its fluorescence properties, attributed to extended conjugation, make it useful in sensing and photonic applications .
Properties
IUPAC Name |
4-[[4-[(4-carboxyphenoxy)methyl]phenyl]methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c23-21(24)17-5-9-19(10-6-17)27-13-15-1-2-16(4-3-15)14-28-20-11-7-18(8-12-20)22(25)26/h1-12H,13-14H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEXKJKXZHOWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)COC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid typically involves the reaction of 4-hydroxybenzyl alcohol with terephthaloyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired dibenzoic acid compound.
Industrial Production Methods
On an industrial scale, the production of 4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid involves its ability to act as a ligand, forming complexes with metal ions. These complexes can exhibit unique properties, such as enhanced stability and reactivity, which are useful in various applications . The molecular targets and pathways involved depend on the specific context in which the compound is used, such as catalysis or material science .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid and analogous compounds:
Coordination Behavior and MOF Performance
- Flexibility vs. Rigidity : The methylene-oxy linker in the target compound imparts flexibility, enabling adaptive binding to metal ions (e.g., Zn²⁺, Co²⁺), whereas ethynyl-linked analogs (e.g., 4,4'-(1,4-phenylenebis(ethyne-2,1-diyl))dibenzoic acid) form rigid, linear frameworks with higher thermal stability .
- Porosity : Compared to tetra-carboxylic acid ligands like $ \text{H}_4\text{pbta} $, the target compound’s two carboxylate groups limit connectivity but still yield porous MOFs (e.g., 7.7 × 8.4 Ų channels) .
- Hydrogen Bonding : The target compound exhibits strong O–H···O interactions, stabilizing its 3D network, whereas ethylene-bridged analogs rely on weaker van der Waals forces .
Thermal and Spectral Properties
MOF Performance Metrics
Biological Activity
4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid (CAS No. 47593-50-0) is an organic compound with the molecular formula C22H18O6 and a molecular weight of 378.37 g/mol. This compound has garnered attention in various fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features two benzoic acid moieties connected by a 1,4-phenylenebis(methylene) linkage. This structure allows for the formation of stable coordination complexes with metal ions, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to form metal-organic frameworks (MOFs) and coordination polymers. These structures exhibit unique properties such as high surface area and selective adsorption capabilities. The carboxylic acid groups in the compound can coordinate with metal ions, enhancing its potential as a catalyst or sensor in various biochemical applications .
1. Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against cancer cells. For instance, analogues replacing naphthalene cores with 1,4-phenylenebis(methylene) showed enhanced cytotoxicity against triple-negative breast cancer (TNBC) cells (MDA-MB-231) compared to their predecessors .
2. Photocatalytic Properties
Research has demonstrated that zinc(II) coordination polymers containing this compound exhibit excellent photocatalytic activity for the degradation of organic dyes such as Rhodamine B and Methyl Red. The photocatalytic efficiency is attributed to the unique three-dimensional architecture formed by the compound when coordinated with zinc .
3. Sensing Applications
The compound's ability to form stable complexes makes it suitable for use in sensors for detecting various analytes. Studies have shown that coordination polymers based on this compound can selectively sense pollutants and biomolecules due to their high sensitivity and selectivity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H18O6 |
| Molecular Weight | 378.37 g/mol |
| CAS Number | 47593-50-0 |
| Anticancer Activity | Effective against TNBC |
| Photocatalytic Efficiency | High (for dye degradation) |
| Sensing Capability | Selective for pollutants |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives of this compound on MDA-MB-231 cells. The results indicated that certain modifications led to increased cell death rates compared to standard treatments.
Case Study 2: Photocatalysis
In another study focusing on photocatalytic applications, a zinc(II) coordination polymer incorporating this compound was synthesized. The polymer demonstrated remarkable efficiency in degrading organic dyes under UV light exposure, highlighting its potential in environmental remediation.
Q & A
Q. What are the recommended synthetic routes for 4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid?
The compound is typically synthesized via esterification or condensation reactions. A common method involves reacting 1,4-bis(bromomethyl)benzene with 4-hydroxybenzoic acid derivatives under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Post-synthesis, acidic hydrolysis (using HCl or H₂SO₄) converts ester intermediates to the final dicarboxylic acid product. Purity is ensured via recrystallization from ethanol/water mixtures .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Elemental analysis (EA): Verify C/H/O ratios against theoretical values (e.g., C: 64.34%, H: 4.38%, O: 31.28%).
- Spectroscopy:
Q. What solvents and conditions are optimal for recrystallization?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol under heating. Recrystallization is best achieved using a mixed solvent system (e.g., DMF/ethanol, 1:3 v/v) with slow cooling to room temperature .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its reactivity in metal-organic frameworks (MOFs)?
Single-crystal X-ray diffraction reveals a monoclinic (C2/c) structure with interplanar angles of 45.44–54.53° between aromatic rings. The flexible ether linkages enable conformational adaptability, which facilitates coordination with metal ions (e.g., Zn²⁺, Cd²⁺) to form porous MOFs. Weak hydrogen bonds (O–H⋯O, C–H⋯O) stabilize the 3D network, enhancing thermal stability up to 300°C .
Q. What strategies mitigate discrepancies in spectroscopic data during characterization?
Contradictions in NMR or IR spectra often arise from:
- Tautomerism: Carboxylic acid protons may exchange rapidly, broadening peaks. Use deuterated DMSO for sharper signals.
- Solvent residues: Ensure complete removal of DMF via vacuum drying (<0.1 mbar, 60°C).
- Polymorphism: Compare experimental PXRD patterns with simulated data from crystallographic studies .
Q. How can this ligand be optimized for selective MOF porosity?
- Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂) to modulate ligand rigidity and pore size.
- Co-solvent templating: Use DMF/water mixtures during synthesis to control framework dimensionality.
- Post-synthetic modification: Graft amine groups via covalent bonding to enhance gas adsorption (e.g., CO₂ selectivity) .
Q. What precautions are necessary for handling this compound under inert conditions?
- Hygroscopicity: Store under argon or nitrogen to prevent hydration, which alters crystallinity.
- Thermal stability: Avoid prolonged heating above 200°C to prevent decarboxylation.
- PPE: Use N95 gloves and goggles to minimize dermal/ocular exposure, as the compound may irritate mucous membranes .
Key Research Considerations
- Synthetic reproducibility: Document reaction stoichiometry and solvent ratios meticulously, as slight deviations yield byproducts (e.g., mono-esterified analogs).
- MOF design: Pair this ligand with transition metals (Zn, Cd) for luminescent frameworks or lanthanides (Eu³⁺, Tb³⁺) for sensing applications .
- Safety: Adhere to WGK 3 protocols for wastewater disposal due to moderate environmental toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
